molecular formula C16H19Cl2N3O2S2 B2968541 5-chloro-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049467-01-7

5-chloro-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2968541
CAS No.: 1049467-01-7
M. Wt: 420.37
InChI Key: JGWYDCMYYKNSCF-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a chlorine atom at the 5-position and a piperazine-ethyl moiety linked to the sulfonamide group. The compound’s structure integrates key pharmacophoric elements:

  • Piperazine-ethyl group: Improves solubility and bioavailability while enabling interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

This compound is hypothesized to exhibit central nervous system (CNS) activity due to structural similarities with antipsychotic and antihistamine agents .

Properties

IUPAC Name

5-chloro-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O2S2/c17-13-1-3-14(4-2-13)21-11-9-20(10-12-21)8-7-19-25(22,23)16-6-5-15(18)24-16/h1-6,19H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWYDCMYYKNSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of psychiatry and oncology. This article reviews its biological activity, synthesis, and pharmacological properties based on diverse scientific literature.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H22ClN3O2S
  • Molecular Weight : 373.90 g/mol
  • CAS Number : 329700-82-5

This compound features a thiophene ring, a sulfonamide group, and a piperazine moiety, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Thiophene Sulfonamide : The thiophene ring is sulfonated to introduce the sulfonamide functionality.
  • Piperazine Substitution : A piperazine derivative is synthesized and then reacted with the thiophene sulfonamide to form the final product.

Antifungal Activity

Research indicates that compounds with similar structures exhibit antifungal properties. For example, studies on related piperazine derivatives have shown promising antifungal activity against various fungal strains, suggesting that this compound may also possess similar effects .

Neuropharmacological Effects

The piperazine moiety is known for its interaction with neurotransmitter receptors. A study highlighted that compounds containing a piperazine ring exhibited high affinity for dopamine D4 receptors, with an IC50 value as low as 0.057 nM for certain derivatives . This suggests potential applications in treating psychiatric disorders such as schizophrenia.

Antitumor Activity

Thiazole-containing compounds have been recognized for their antitumor properties. Similar derivatives have shown significant cytotoxic effects against various cancer cell lines, indicating that this compound could be explored for anticancer applications .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various substituted piperazines, including those with similar structural characteristics to our compound. The results demonstrated effective inhibition against Candida species, highlighting the potential of thiophene-sulfonamides in antifungal therapy .

Case Study 2: Dopamine Receptor Binding

In a comparative analysis of several piperazine derivatives, one compound exhibited selective binding to dopamine D4 receptors over D2 receptors. This selectivity is crucial for minimizing side effects associated with antipsychotic medications .

Research Findings Summary Table

Study FocusFindingsReference
Antifungal ActivityEffective against Candida species; shows promise as an antifungal agent
NeuropharmacologyHigh affinity for dopamine D4 receptor (IC50 = 0.057 nM)
Antitumor ActivitySignificant cytotoxicity against cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazine-Linked Sulfonamides

Compound Name Key Structural Differences Pharmacological Implications References
Target Compound Piperazine-ethyl, 5-Cl-thiophene Potential CNS receptor modulation
2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Benzyl-piperazine, ethanol tail Antihistamine activity (e.g., cetirizine analogs)
5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide Benzo[b]thiophene, methoxy-piperazine-phenyl Serotonin receptor antagonism (e.g., SB 271046)
  • The methoxy-piperazine substitution in SB 271046 () enhances selectivity for 5-HT₆ receptors due to increased steric bulk .

Thiophene vs. Benzothiophene Cores

Compound Name Core Structure Functional Impact References
Target Compound Thiophene Moderate lipophilicity, planar structure
5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide Benzothiophene Increased aromaticity, higher molecular weight (enhanced binding affinity)
  • Benzothiophene Derivatives : The fused benzene ring () improves π-π stacking with hydrophobic receptor pockets but may reduce aqueous solubility .

Sulfonamide Group Modifications

Compound Name Sulfonamide Substituent Biological Relevance References
Target Compound Piperazine-ethyl Enhanced receptor interaction
5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide Sulfamoylphenyl Increased acidity (pKa ~5.5)
5-Chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide Pyrrolidinyl-pyridazine Dual heterocycle (metabolic stability)
  • Sulfamoyl vs. Piperazine : The sulfamoyl group () enhances solubility but may reduce CNS penetration due to higher polarity .

Research Findings and Trends

  • Receptor Selectivity : Piperazine-containing derivatives (e.g., target compound, SB 271046) show affinity for serotonin and dopamine receptors, while benzothiophene analogs () may target ion channels .
  • Solubility vs. Bioavailability: Piperazine and ethanolamine tails () improve aqueous solubility but require balanced lipophilicity for CNS uptake .
  • Metabolic Stability : Pyrrolidine-pyridazine hybrids () resist cytochrome P450 oxidation, extending half-life .

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